(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
Brand Name: Vulcanchem
CAS No.: 132746-02-2
VCID: VC8230119
InChI: InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m0./s1
SMILES: CC1CN(C(=O)C1N)O.CC(=O)O
Molecular Formula: C7H14N2O4
Molecular Weight: 190.2 g/mol

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

CAS No.: 132746-02-2

Cat. No.: VC8230119

Molecular Formula: C7H14N2O4

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate - 132746-02-2

Specification

CAS No. 132746-02-2
Molecular Formula C7H14N2O4
Molecular Weight 190.2 g/mol
IUPAC Name acetic acid;(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Standard InChI InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m0./s1
Standard InChI Key SNDJFAKPJVTVOP-MMALYQPHSA-N
Isomeric SMILES C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O
SMILES CC1CN(C(=O)C1N)O.CC(=O)O
Canonical SMILES CC1CN(C(=O)C1N)O.CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Basic Properties

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a bicyclic organic compound featuring a pyrrolidinone core substituted with amino, hydroxy, methyl, and acetate functional groups. Its systematic IUPAC name reflects the stereochemical configuration at the 3rd and 4th carbon positions, critical for its biological activity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H14N2O4\text{C}_7\text{H}_{14}\text{N}_2\text{O}_4
Molecular Weight190.2 g/mol
Purity≥95%
Storage ConditionsRoom temperature, dry environment
CAS Registry Number1820583-82-1

The compound’s chirality arises from the (3S,4S) configuration, which influences its interactions with biological targets and necessitates precise synthetic control .

Synthesis and Production

Diastereomeric Resolution Methods

A 2017 patent describes a cost-effective approach to resolving diastereomers using non-chiral auxiliaries, enabling large-scale production of enantiomerically pure intermediates like (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate. This method employs achiral inorganic acid precursors to induce crystallization-based separation, achieving high yields suitable for industrial applications .

Comparative Synthetic Routes

The 2009 synthesis of L-687,414 by Pinard et al. provides insights into stereoselective strategies for pyrrolidinone derivatives. While targeting the (3R,4R) enantiomer, their methodology—utilizing chiral auxiliaries and asymmetric catalysis—offers a template for adapting to the (3S,4S) configuration . Key steps include:

  • Ring-closing metathesis to form the pyrrolidinone core.

  • Enantioselective hydroxylation at the 1-position.

  • Acetylation to stabilize the final product.

Adapting these steps with appropriate stereochemical modifications could streamline the synthesis of the (3S,4S) variant.

Pharmacological and Therapeutic Applications

Oncology Applications

The 2017 patent identifies (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate as an intermediate in anti-tumor drug development. Its role in synthesizing kinase inhibitors or DNA-intercalating agents remains speculative but aligns with the pyrrolidinone scaffold’s prevalence in oncology therapeutics .

Precautionary CodeDescription
P280Wear protective gloves, clothing, eye protection, and face protection.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
P310Immediately call a poison center or physician.

These guidelines emphasize minimizing inhalation, dermal contact, and environmental release .

Recent Research Developments

Advances in Stereochemical Control

The 2017 patent’s diastereomeric resolution method represents a paradigm shift in producing chiral pyrrolidinones. By circumventing traditional chiral auxiliaries, this approach reduces costs and scalability challenges, positioning (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate as a viable candidate for high-throughput drug discovery .

Unexplored Therapeutic Avenues

While current data emphasize neurological and oncological applications, the compound’s structural features—such as the hydroxy and amino groups—suggest potential in antimicrobial or anti-inflammatory contexts. Computational docking studies could identify novel biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator